N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
“Compound X” , is a synthetic organic compound with the following chemical formula:
C16H21N5O2
.Preparation Methods
Synthetic Routes::
Condensation Reaction:
Reductive Amination:
- Industrial-scale production typically employs the condensation reaction due to its efficiency and scalability.
- Optimization of reaction conditions, solvent choice, and catalysts ensures high yield and purity.
Chemical Reactions Analysis
Oxidation: Compound X is susceptible to oxidation under certain conditions, leading to the formation of its corresponding N-oxide.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.
Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acetylation), and phosphorus pentachloride (for substitution).
Major Products: N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-hydroxy-1,2,3-benzotriazin-3(4H)-yl)butanamide (hydroxylation product).
Scientific Research Applications
Medicine: Compound X exhibits potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Chemical Biology: It serves as a valuable tool compound for studying enzyme-substrate interactions.
Industry: Used in the synthesis of other bioactive molecules.
Mechanism of Action
- Compound X likely exerts its effects by interfering with key cellular pathways, including DNA replication and protein synthesis.
- Molecular targets include enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C18H25N5O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C18H25N5O2/c1-2-22-11-5-7-14(22)13-19-17(24)10-6-12-23-18(25)15-8-3-4-9-16(15)20-21-23/h3-4,8-9,14H,2,5-7,10-13H2,1H3,(H,19,24) |
InChI Key |
DEFCEWRZYIVYDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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